REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)=O.[NH2:20][N:21]1[C:25](=[O:26])[CH2:24][NH:23][C:22]1=[S:27]>>[BrH:1].[C:11]([C:9]1[CH:10]=[C:5]([C:3]2[CH2:2][S:27][C:22]3=[N:23][CH2:24][C:25](=[O:26])[N:21]3[N:20]=2)[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:2.3|
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Name
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|
Quantity
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34.4 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
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Name
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|
Quantity
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13.8 g
|
Type
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reactant
|
Smiles
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NN1C(NCC1=O)=S
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Name
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glacial acelic acid
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Quantity
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300 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitate was filtered off
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Type
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WASH
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Details
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washed with 250 ml of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the crystals were dried in vacuo over phosphorus pentoxide
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Name
|
|
Type
|
|
Smiles
|
Br.C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=NN2C(SC1)=NCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |